3,4-Dihydro-6,8-dihydroxy-3,4-dimethyl-5-fluoro-1H-2-benzopyran-7-carboxylic acid
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Overview
Description
3,4-Dihydro-6,8-dihydroxy-3,4-dimethyl-5-fluoro-1H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the class of benzopyran derivatives. This compound features a fused benzene and pyran ring system, with multiple hydroxyl (-OH) and fluorine (F) substituents, as well as a carboxylic acid (-COOH) group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted phenols or catechols with aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid or sulfuric acid, and may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts, such as Lewis acids or transition metal complexes, may be employed to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives can be used to study biological processes and interactions with biomolecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulate signaling pathways, or inhibit specific biochemical processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Coumarin: A well-known benzopyran derivative with various biological activities.
Indole: Another heterocyclic compound with significant biological and pharmaceutical properties.
Fluorinated Benzopyrans: Compounds similar to the one but with different substituents or positions of fluorine atoms.
Uniqueness: This compound is unique due to its specific combination of hydroxyl, fluorine, and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
142689-06-3 |
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Molecular Formula |
C12H13FO5 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
5-fluoro-6,8-dihydroxy-3,4-dimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H13FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h4-5,14-15H,3H2,1-2H3,(H,16,17) |
InChI Key |
FKBNJBQVUIBLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)F)C |
Origin of Product |
United States |
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